molecular formula C22H22N2O3 B11010610 3-hydroxy-4-methyl-2-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-hydroxy-4-methyl-2-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11010610
M. Wt: 362.4 g/mol
InChI Key: CBAXEVPVOAAXQH-UCQKPKSFSA-N
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Description

3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common route includes the condensation of 4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with a phenylhydrazine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, leading to modulation of their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(Z)-N-anilino-C-methylcarbonimidoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C22H22N2O3/c1-13-20(25)18(14(2)23-24-15-8-4-3-5-9-15)12-19-16-10-6-7-11-17(16)22(26)27-21(13)19/h3-5,8-9,12,24-25H,6-7,10-11H2,1-2H3/b23-14-

InChI Key

CBAXEVPVOAAXQH-UCQKPKSFSA-N

Isomeric SMILES

CC1=C2C(=CC(=C1O)/C(=N\NC3=CC=CC=C3)/C)C4=C(CCCC4)C(=O)O2

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=NNC3=CC=CC=C3)C)C4=C(CCCC4)C(=O)O2

Origin of Product

United States

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